

Z-360 Application Notes and Protocols for In Vitro Studies

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Z-360** is a potent, ATP-competitive, and highly selective small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) alpha and delta isoforms. The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][2][4] These application notes provide detailed protocols for utilizing **Z-360** to investigate the PI3K pathway in in vitro models. Key applications include assessing the compound's anti-proliferative effects and confirming its mechanism of action by analyzing downstream signaling events.

Quantitative Data Summary

The inhibitory activity of **Z-360** has been characterized in both biochemical and cell-based assays.

Table 1: **Z-360** In Vitro Kinase Inhibitory Activity



Target Isoform	IC50 (nM)	Assay Type	
ΡΙ3Κα (ρ110α)	3	Kinase Assay	
ΡΙ3Κβ (p110β)	166	Kinase Assay	
ΡΙ3Κδ (p110δ)	9	Kinase Assay	
РІЗКу (р110у)	262	Kinase Assay	

| mTOR | >10,000 | Kinase Assay |

IC50 values are determined using in vitro kinase assays, which directly measure the enzymatic activity of the target protein.[2][5]

Table 2: Z-360 Anti-Proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Assay Type
MCF-7	Breast Cancer (PIK3CA mutant)	55	Cell Viability (72h)
T47D	Breast Cancer (PIK3CA mutant)	89	Cell Viability (72h)
PC-3	Prostate Cancer (PTEN null)	125	Cell Viability (72h)
U-87 MG	Glioblastoma (PTEN null)	150	Cell Viability (72h)

| A549 | Lung Cancer (Wild-Type) | >5,000 | Cell Viability (72h) |

IC50 values represent the concentration of **Z-360** required to inhibit cell growth by 50% after a 72-hour treatment period.

Experimental Protocols

Protocol 1: Cell Viability MTS Assay

Methodological & Application





This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with **Z-360**.[3][6] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, which is quantifiable by absorbance.[7][8]

Materials:

- Cancer cell lines of interest
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Z-360** stock solution (10 mM in DMSO)
- Sterile 96-well, clear-bottom tissue culture plates
- MTS reagent solution
- Multi-well spectrophotometer (plate reader)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
- Compound Preparation: Prepare a serial dilution of **Z-360** in complete growth medium. A common concentration range to test is 0.01 nM to 10 μ M. Include a vehicle control (DMSO at the same final concentration as the highest **Z-360** dose).
- Cell Treatment: Carefully remove the medium from the wells and add 100 μL of the prepared
 Z-360 dilutions or vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- MTS Addition: Add 20 μL of MTS reagent to each well.[6][10] Incubate for 1 to 4 hours at 37°C, protected from light.[6][10] The optimal incubation time may vary by cell type.[7]
- Data Acquisition: Shake the plate briefly and measure the absorbance at 490 nm using a plate reader.[6][7]



• Data Analysis: Subtract the absorbance of background (medium only) wells. Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

This protocol is used to confirm the mechanism of action of **Z-360** by assessing the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.[1][11] A decrease in the phosphorylation of Akt at Serine 473 (Ser473) and Threonine 308 (Thr308) is a robust indicator of PI3K inhibition.[1]

Materials:

- 6-well tissue culture plates
- **Z-360** stock solution (10 mM in DMSO)
- Ice-cold Phosphate Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)



Imaging system

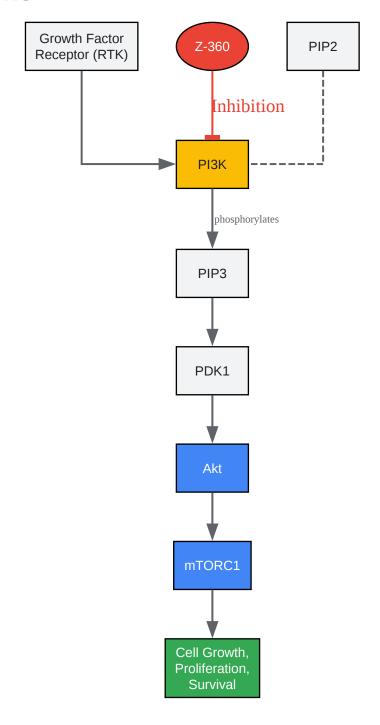
Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of **Z-360** (e.g., 10 nM, 100 nM, 1 μM) and a vehicle control for a specified time (e.g., 2-4 hours).
- Cell Lysis: After treatment, place plates on ice and wash cells once with ice-cold PBS. Add 100-150 μL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
- Lysate Clarification: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
- Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[11][12]
- Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 μg). Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.[11]
- SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt, diluted 1:1000)
 overnight at 4°C with gentle agitation.[5][11]
 - Wash the membrane three times for 5-10 minutes each with TBST.[11]
 - Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]
 - Wash the membrane again three times with TBST.



- Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1][5]
- Analysis: For quantitative analysis, use densitometry software to measure band intensity.
 Normalize the phospho-protein signal to the total protein signal and then to a loading control (e.g., β-actin).[1][5]

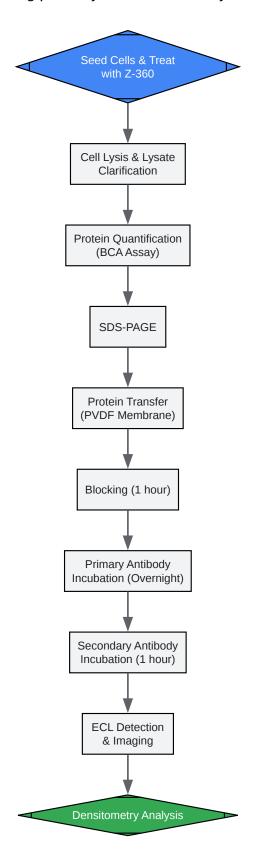
Visualizations





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Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of **Z-360**.





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Caption: Experimental workflow for Western Blot analysis of PI3K pathway inhibition.

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